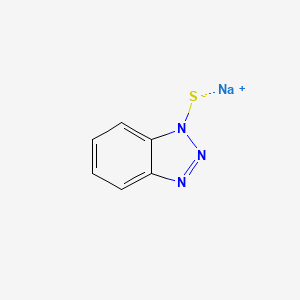

Sodium 1H-benzotriazolethiolate

Description

Historical Context of Benzotriazole (B28993) Derivatives in Chemical Science

Benzotriazole and its derivatives have a rich history in chemical science, dating back to their initial synthesis in the 19th century. Initially explored for their properties as dyes and photographic developing agents, their utility has since expanded significantly. A pivotal moment in the history of benzotriazole was the discovery of its remarkable efficacy as a corrosion inhibitor, particularly for copper and its alloys. This discovery propelled benzotriazole into widespread industrial use and sparked extensive academic research into its mechanism of action and the development of new, more effective derivatives.

Over the decades, the versatility of the benzotriazole scaffold has been demonstrated through its application in diverse areas of chemistry. Researchers have functionalized the benzotriazole ring with various substituents to modulate its electronic properties, solubility, and reactivity. This has led to the development of a vast library of benzotriazole derivatives with applications ranging from pharmaceuticals to materials science. The study of these derivatives has contributed significantly to our understanding of heterocyclic chemistry and the principles of molecular design.

Significance of Thiolate Functionality in Contemporary Chemistry

The thiolate group (-S⁻) is a highly significant functional group in modern chemistry, known for its strong nucleophilicity and its ability to form stable bonds with a wide range of elements, particularly soft metals. Thiolates are the conjugate bases of thiols (-SH) and are readily formed under basic conditions. Their potent nucleophilic character makes them valuable reagents in organic synthesis for the formation of carbon-sulfur bonds, which are present in many biologically active molecules and advanced materials.

In coordination chemistry, thiolates are highly effective ligands, capable of forming robust complexes with transition metals. The sulfur atom in a thiolate ligand can act as a bridging ligand, linking multiple metal centers to form polynuclear complexes and coordination polymers with interesting electronic and magnetic properties. The strength and nature of the metal-thiolate bond can be fine-tuned by altering the electronic properties of the rest of the ligand, making them versatile building blocks for the construction of functional coordination compounds.

Overview of Current Research Trajectories Involving Sodium 1H-Benzotriazolethiolate

Current research involving this compound and its corresponding protonated form, 1H-benzotriazole-1-thiol, is primarily focused on its application as a sophisticated building block in materials science and coordination chemistry. Scientists are investigating its potential as a highly effective corrosion inhibitor, leveraging the synergistic effects of the benzotriazole ring's film-forming capabilities and the strong metal-binding affinity of the thiolate group. Studies are exploring its adsorption behavior on various metal surfaces and its ability to form protective, self-assembled monolayers.

Another significant research trajectory is the use of the benzotriazolethiolate ligand in the synthesis of novel coordination complexes. Researchers are exploring the reactions of this compound with various metal salts to create new metal-organic frameworks (MOFs) and coordination polymers. The goal is to develop materials with tailored properties for applications in catalysis, sensing, and gas storage. The ability of the thiolate to bridge metal centers is of particular interest for creating multidimensional structures with unique functionalities.

Multidisciplinary Relevance within Materials Science, Catalysis, and Coordination Chemistry

The chemical properties of this compound give it relevance across several scientific disciplines.

Materials Science: In materials science, the primary application of interest is as a corrosion inhibitor. The compound's ability to form a dense, protective film on metal surfaces, particularly copper, is a key area of investigation. Research focuses on understanding the structure of this protective layer and its stability under various environmental conditions. The self-assembly of benzotriazolethiolate on surfaces is also being explored for the development of nanomaterials and functional coatings.

Catalysis: The thiolate functionality allows the benzotriazolethiolate ligand to stabilize metal centers in various oxidation states, a crucial aspect for catalytic applications. Research is underway to develop novel catalysts based on metal-benzotriazolethiolate complexes. These catalysts are being investigated for their activity in a range of organic transformations, including cross-coupling reactions and oxidation catalysis. The goal is to create highly efficient and selective catalysts for sustainable chemical synthesis.

Coordination Chemistry: this compound serves as a versatile ligand in coordination chemistry. Its ability to bind to metal ions through both the nitrogen atoms of the triazole ring and the sulfur atom of the thiolate group allows for the formation of a diverse range of coordination complexes with varying geometries and dimensionalities. The study of these complexes provides fundamental insights into coordination chemistry and can lead to the discovery of new materials with interesting magnetic, optical, or electronic properties.

Data Tables

Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Copper

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| 1H-Benzotriazole | 10⁻³ M | 3% NaCl | >95 | researchgate.net |

| 1H-Benzotriazole | 10⁻² M | 0.5 M H₂SO₄ | ~90 | redalyc.org |

| Tolyltriazole | 10⁻³ M | 3% NaCl | >95 | tolyltriazole-benzotriazole.com |

| 5-Carboxybenzotriazole | 10⁻⁴ M | Acidic Sulphate | ~85 | tolyltriazole-benzotriazole.com |

Table 2: Representative Catalytic Activity of Palladium-Benzotriazole Complex

| Catalyst | Substrates | Product | Conversion (%) | TON (Turnover Number) | Reference |

| Palladium-1,3-bis(1H-benzotriazol-1-yl-methyl)benzene complex | Iodobenzene, Styrene | E-Stilbene | 97.19 | 219 | redalyc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

52641-69-7 |

|---|---|

Molecular Formula |

C6H4N3NaS |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

sodium;1-sulfidobenzotriazole |

InChI |

InChI=1S/C6H4N3S.Na/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;/q-1;+1 |

InChI Key |

XWCJOQCFCCHHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2[S-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1h Benzotriazolethiolate and Its Precursors

Classical Approaches to Thiolate Synthesis

Once 1H-benzotriazole is obtained, its conversion to 1H-benzotriazolethiol can be achieved through various means, although specific classical methods for this direct conversion are less frequently detailed in readily available literature. The formation of the thiolate salt, Sodium 1H-benzotriazolethiolate, is a straightforward acid-base reaction. Treatment of 1H-benzotriazolethiol with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, would yield the sodium salt. For instance, a general approach for similar compounds involves reacting the parent molecule with sodium hydroxide in a suitable solvent like N,N-dimethylformamide. nih.gov

Contemporary Strategies for 1H-Benzotriazolethiolate Formation

Modern synthetic strategies often focus on improving the efficiency and selectivity of the formation of benzotriazole (B28993) derivatives. While direct contemporary methods for this compound are not extensively documented, the synthesis of its precursors has seen significant advancements. For the core benzotriazole structure, methods such as the [3+2] cycloaddition of azides to benzynes offer a rapid and mild route to substituted benzotriazoles. organic-chemistry.org

The introduction of the thiol group can be approached through various contemporary sulfur transfer reagents. Although not specifically detailed for 1H-benzotriazole, general methods for the synthesis of related benzothiazoles, which also involve the formation of a carbon-sulfur bond adjacent to an aromatic amine derivative, include the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.com This highlights the type of cyclization strategies that could be adapted.

Novel Reaction Pathways and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of benzotriazole derivatives, microwave-assisted organic synthesis has emerged as a green chemistry approach. ijpsonline.com This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. ijpsonline.com For example, the synthesis of benzotriazole amides and other derivatives has been successfully achieved with improved efficiency using microwave irradiation. ijpsonline.com

Another green approach involves the use of more benign catalysts and solvents. For instance, the synthesis of benzothiazoles, a related class of compounds, has been achieved using a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol (B145695) at room temperature, which is a more environmentally friendly alternative to heavy metal catalysts. mdpi.com The use of water as a solvent and recyclable catalysts are also key aspects of green chemistry being applied in the synthesis of related heterocyclic compounds. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of benzotriazole, factors such as temperature, solvent, and the rate of addition of reagents play a significant role. orgsyn.orgchemicalbook.com For example, in the classical synthesis from o-phenylenediamine (B120857), controlling the temperature rise during the addition of sodium nitrite (B80452) is essential for a good yield. orgsyn.org

In more modern synthetic approaches, such as copper-catalyzed reactions for the formation of related quinazolines from benzotriazole precursors, the choice of solvent and base can dramatically influence the reaction outcome. researchgate.net The use of automated systems combined with Bayesian optimization is a cutting-edge approach to rapidly identify optimal reaction conditions, minimizing the number of experiments required. rsc.org This data-driven methodology can significantly accelerate the development of efficient and sustainable chemical processes. rsc.org

Table 1: Optimization of Benzotriazole Synthesis from o-Phenylenediamine

| Parameter | Condition | Observation | Reference |

| Acid | Glacial Acetic Acid | More satisfactory than mineral acids | orgsyn.org |

| Temperature | Initial cooling to 5°C, then rapid rise to 70-80°C | Essential for the reaction to proceed correctly | orgsyn.orgchemicalbook.com |

| Stirring | Slow mechanical or glass rod stirring | Overly efficient stirring is to be avoided | orgsyn.org |

| Purification | Distillation under reduced pressure followed by recrystallization from benzene (B151609) | Yields a colorless product with a sharp melting point | orgsyn.org |

Synthetic Routes to Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying the environmental fate of chemicals. For benzotriazoles, compound-specific isotope analysis (CSIA) is used to investigate degradation pathways. acs.org The synthesis of labeled benzotriazoles would typically involve starting with an isotopically labeled precursor, such as labeled o-phenylenediamine.

Another area where isotopic labeling is relevant is in the study of reaction mechanisms involving deuterated solvents. For example, the synthesis of deuterated alkoxy-substituted pyrroles has been achieved using CD₃OD, demonstrating a method to introduce deuterium (B1214612) into a molecule. researchgate.net A similar strategy could be envisioned for the synthesis of deuterated benzotriazole derivatives to probe specific mechanistic steps.

Chemical Reactivity and Derivatization Pathways of Sodium 1h Benzotriazolethiolate

Nucleophilic Reactivity of the Thiolate Moiety

The deprotonated thiol group in sodium 1H-benzotriazolethiolate renders the sulfur atom highly nucleophilic, making it prone to reactions with a variety of electrophiles. This reactivity is fundamental to the synthesis of S-substituted 1H-benzotriazole derivatives.

The primary reactions involving the thiolate moiety are S-alkylation, S-arylation, and S-acylation. These transformations result in the formation of stable thioether and thioester linkages, respectively.

S-Alkylation: The reaction with alkyl halides or other alkylating agents proceeds via a nucleophilic substitution mechanism to yield S-alkyl-1H-benzotriazoles. The general reaction is as follows:

C₆H₄N₃S⁻Na⁺ + R-X → C₆H₄N₃S-R + NaX

Where R is an alkyl group and X is a leaving group (e.g., Br, I, OTs).

S-Arylation: The introduction of an aryl group at the sulfur atom can be achieved through nucleophilic aromatic substitution reactions, typically with activated aryl halides or through metal-catalyzed cross-coupling reactions.

S-Acylation: Acylation of the thiolate with acyl halides or anhydrides leads to the formation of S-acyl-1H-benzotriazoles. These compounds are valuable intermediates in organic synthesis. A notable example is the selective S-acylation of cysteine using N-acylbenzotriazoles, which proceeds efficiently in the absence of a base. researchgate.net This reaction highlights the utility of the benzotriazole (B28993) moiety as a leaving group in acylation reactions.

| Reactant Type | Reagent Example | Product Type | Reference |

| Alkyl Halide | Benzyl (B1604629) bromide | S-Benzyl-1H-benzotriazole | Inferred from general principles |

| Acyl Halide | Acetyl chloride | S-Acetyl-1H-benzotriazole | Inferred from general principles |

| N-Acylbenzotriazole | N-Acetyl-1H-benzotriazole | S-Acetyl-cysteine | researchgate.net |

Reactions at the Benzotriazole Nitrogen Atoms

The benzotriazole ring itself contains three nitrogen atoms, two of which (N1 and N2) are susceptible to electrophilic attack, leading to the formation of N-substituted isomers. The presence of the thiolate group can influence the regioselectivity of these reactions.

Direct alkylation of 1H-benzotriazole with alkyl halides in the presence of a base typically yields a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is dependent on factors such as the nature of the alkylating agent, the base used, and the reaction conditions. nih.govresearchgate.net For instance, the alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide (B78521) in methanol (B129727) gives a mixture of 1- and 2-alkyl derivatives, with the proportion of isomers being sensitive to reaction time and temperature. nih.gov The use of specific catalysts, such as B(C₆F₅)₃, has been shown to afford site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

Similarly, N-acylation of the benzotriazole ring can be achieved using various acylating agents. N-acylbenzotriazoles are stable, crystalline solids and serve as excellent neutral acylating reagents for the synthesis of amides, esters, and ketones. organic-chemistry.orgorganic-chemistry.org The reaction of carboxylic acids with benzotriazole in the presence of thionyl chloride provides a facile, one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles. nih.gov

| Reaction Type | Reagent Example | Product Description | Key Findings | Reference |

| N-Alkylation | Alkyl Halides | Mixture of N1- and N2-alkylated benzotriazoles | Isomer ratio depends on conditions | nih.govresearchgate.net |

| N-Alkylation | Diazoalkanes with B(C₆F₅)₃ | Site-selective N1-alkylated benzotriazoles | High yields and regioselectivity | rsc.org |

| N-Acylation | Carboxylic Acids/Thionyl Chloride | N-acyl-1H-1,2,3-benzotriazoles | Efficient one-pot synthesis | nih.gov |

| N-Acylation | Acyl Halides | N-acylbenzotriazoles | Stable and effective acylating agents | organic-chemistry.orgorganic-chemistry.org |

Formation of Covalent Adducts and Conjugates

The reactive nature of the thiolate group in this compound makes it a suitable candidate for the formation of covalent adducts with various substrates, including biomolecules and surfaces. This reactivity is particularly relevant in the field of bioconjugation and materials science.

Thiol-reactive reagents are widely used for the site-selective modification of proteins and other biomolecules containing cysteine residues. nih.gov While direct examples of this compound in this context are not extensively documented, its inherent nucleophilicity suggests potential for such applications. For instance, maleimide-based reagents are commonly employed to form stable thioether bonds with cysteine thiols. nih.gov By analogy, an activated benzotriazole derivative could potentially serve as a novel platform for thiol-based bioconjugation.

In materials science, the ability of thiols to form strong bonds with metal surfaces is well-established. Thiol-modified gold nanoparticles, for example, have been developed for various applications, including as antimicrobial agents. nih.gov The specific combination and ratio of different thiol ligands on the nanoparticle surface are crucial for their biological activity. nih.gov This suggests a pathway for creating functional nanomaterials by incorporating this compound, potentially imparting unique properties due to the benzotriazole moiety.

Polymerization Reactions Involving this compound Monomers

The bifunctional nature of this compound, possessing both a reactive thiol group and a modifiable benzotriazole ring, opens up possibilities for its use as a monomer in polymerization reactions.

While numerous studies report the synthesis of polymers containing benzotriazole units, these typically involve polymerization through other functional groups attached to the benzotriazole ring, such as in palladium-catalyzed cross-coupling polycondensation reactions. nih.gov However, the thiol group itself can participate in specific polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry. researchgate.netdergipark.org.trdiva-portal.orgbeilstein-journals.org

Thiol-ene polymerization proceeds via a radical-mediated step-growth mechanism, where a thiol adds across a double bond. dergipark.org.trdiva-portal.org This method is known for its high efficiency, lack of byproducts, and insensitivity to oxygen. dergipark.org.tr Similarly, thiol-yne polymerization involves the reaction of a thiol with an alkyne. researchgate.net Although direct examples of using a benzotriazole thiol monomer in these polymerizations are scarce in the literature, the principles of these reactions suggest that a suitably designed benzotriazole-containing di-thiol or a di-ene/di-yne monomer could be copolymerized with a benzotriazole-thiol to create novel polymers. Such materials would combine the properties of the resulting poly(thioether) backbone with the functionalities of the benzotriazole moiety.

| Polymerization Method | General Reaction | Potential Monomer | Resulting Polymer Structure | Reference (Principle) |

| Thiol-ene Polymerization | R-SH + H₂C=CHR' → R-S-CH₂-CH₂R' | Benzotriazole-dithiol + Di-ene | Poly(thioether) with pendant benzotriazole groups | dergipark.org.trdiva-portal.org |

| Thiol-yne Polymerization | R-SH + HC≡CR' → R-S-CH=CHR' | Benzotriazole-dithiol + Di-yne | Poly(vinylene sulfide) with pendant benzotriazole groups | researchgate.net |

| Polycondensation | HS-R-SH + X-R'-X → [-S-R-S-R'-]n | Dithiol derivative of benzotriazole | Polythioether | General Principle |

Functionalization for Specific Research Applications

The unique combination of a nucleophilic thiol and a versatile aromatic heterocycle makes this compound a valuable platform for creating functionalized molecules and materials for specific research purposes.

One significant application is in the formation of self-assembled monolayers (SAMs) on metal surfaces. Aromatic thiols are known to form well-ordered monolayers on surfaces like gold and copper, providing a means to tailor surface properties such as corrosion resistance and biocompatibility. The benzotriazole moiety is itself a well-known corrosion inhibitor.

Another area of application is in the development of novel ligands for catalysis. Benzotriazole and its derivatives have been explored as sustainable and cost-effective ligands in metal-catalyzed coupling reactions. rsc.org The presence of the thiol group offers an additional coordination site, potentially leading to catalysts with novel reactivity and selectivity.

Furthermore, the benzotriazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties. nih.gov Functionalization of this compound through its reactive moieties allows for the synthesis of novel benzotriazole derivatives that can be screened for various biological activities. For instance, N-acylbenzotriazoles have been used to synthesize novel cephalexin (B21000) derivatives with antibacterial activity. nih.gov Similarly, various N-substituted benzotriazoles have shown potential as antifungal and anti-inflammatory agents. tsijournals.com The derivatization of this compound provides a route to new chemical entities with potential therapeutic applications.

| Application Area | Functionalization Approach | Example of Resulting System | Key Property/Use | Reference |

| Materials Science | Self-assembly on metal surfaces | Benzotriazole-thiol SAM on gold | Corrosion inhibition, surface modification | Inferred from general principles |

| Catalysis | Coordination to metal centers | Benzotriazole-thiolato metal complex | Catalyst for cross-coupling reactions | rsc.org (Principle) |

| Medicinal Chemistry | Derivatization to form new compounds | Novel N-acyl or S-alkyl benzotriazoles | Screening for biological activity (e.g., antimicrobial) | nih.govnih.gov |

| Nanotechnology | Ligand on nanoparticles | Thiol-modified gold nanoparticles | Targeted drug delivery, antimicrobial agents | nih.govnih.govresearchgate.net |

Coordination Chemistry and Metal Complexation Studies

Ligand Binding Modes to Transition Metals

The 1H-benzotriazolethiolate ligand exhibits significant versatility in its coordination to transition metals, a characteristic shared by related benzotriazole (B28993) derivatives. The specific binding mode is influenced by factors such as the metal ion's nature, the solvent system, and the presence of other auxiliary ligands. nih.govkaust.edu.sa The triazole group, with its three nitrogen atoms, can act as an electron donor to form stable coordination bonds. researchgate.net

In complexes with related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand has been shown to act in a bidentate fashion, coordinating through the sulfur atom and an exocyclic amine group to form a stable five-membered chelate ring. nih.gov For benzotriazole-5-carboxylate, a derivative of the core benzotriazole structure, the triazolate group demonstrates multiple bridging modes depending on the reaction conditions. These include bidentate μ(1,2) bridging, bidentate μ(1,3) bridging, and even a tridentate μ(1,2,3) bridging mode where all three nitrogen atoms of the triazole ring are involved in coordination. nih.gov This inherent flexibility suggests that the 1H-benzotriazolethiolate anion can adopt several coordination motifs, making it a highly adaptable building block in coordination chemistry.

Table 1: Observed Coordination Modes in Benzotriazole-Based Ligands

| Ligand Derivative | Coordination Mode | Description | Reference |

|---|---|---|---|

| Benzotriazole-5-carboxylate | Bidentate μ(1,2) Bridging | Two adjacent nitrogen atoms of the triazole ring bridge two metal centers. | nih.gov |

| Benzotriazole-5-carboxylate | Bidentate μ(1,3) Bridging | Two non-adjacent nitrogen atoms of the triazole ring bridge two metal centers. | nih.gov |

| Benzotriazole-5-carboxylate | Tridentate μ(1,2,3) Bridging | All three nitrogen atoms of the triazole ring coordinate to metal centers. | nih.gov |

Synthesis and Characterization of Metal-Benzotriazolethiolate Complexes

The synthesis of transition metal complexes with benzotriazole-based ligands is typically achieved through straightforward solution-based methods. researchgate.net A common approach involves the reaction of the ligand with a suitable metal salt in a 1:2 or 1:1 molar ratio (metal:ligand) in an alcoholic medium, such as ethanol (B145695). nih.govresearchgate.net The mixture is often heated under reflux for several hours, after which the resulting crystalline precipitate of the metal complex can be isolated. nih.gov

Characterization of these complexes relies on a suite of analytical techniques to confirm their composition and elucidate their structure. These methods include:

Elemental Analysis and Mass Spectrometry: To determine the empirical formula and molecular mass of the synthesized compounds. researchgate.netasianpubs.org

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-N, C-S) upon complexation. nih.govasianpubs.orgekb.eg

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. nih.govasianpubs.orgekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure in the coordination compound. nih.govekb.eg

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which helps in deducing the number of unpaired electrons and the geometry of the metal center. nih.govasianpubs.org

The combination of metal ions with benzotriazolethiolate and its derivatives leads to a remarkable structural diversity, ranging from discrete zero-dimensional (0D) molecules to extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. nih.govresearchgate.net This diversity is highly tunable and can be controlled by rationally adjusting experimental conditions. kaust.edu.safigshare.com

Key factors influencing the final architecture include:

Solvent System: The choice of solvent can dramatically alter the resulting structure. For example, solvothermal synthesis of cupric benzotriazole-5-carboxylate in different solvents yielded a 2D layered structure, a 3D network of 0D metallomacrocycles, and a complex 3D framework, demonstrating the profound impact of the reaction medium. nih.gov

Auxiliary Ligands: The introduction of secondary ligands can systematically tune the dimensionality and topology of the final product. kaust.edu.safigshare.com For instance, in the synthesis of zinc(II) benzotriazole-5-carboxylate complexes, using imidazole (B134444) resulted in 2D structures, while substituting it with a different pyridyl-containing ligand led to a 3D pillared-layer structure. kaust.edu.safigshare.com

Synthetic Parameters: Factors such as the metal-to-ligand ratio, reaction temperature, and the specific metal salt used can drastically affect the nuclearity, metal geometry, and dimensionality of the resulting coordination compound. researchgate.net

The electronic properties of metal-benzotriazolethiolate complexes are governed by the nature of the interaction between the metal d-orbitals and the frontier orbitals of the thiolate ligand. Studies on analogous metal-thiolate complexes have provided significant insight into these interactions. nih.gov

Density Functional Theory (DFT) calculations on a series of metal(II)-thiolate complexes revealed that the electronic structure profoundly influences reactivity. For a nickel(II)-thiolate complex, a "filled/filled interaction," or four-electron repulsion, between a filled Ni(II) dπ orbital and a filled thiolate frontier orbital was identified. This repulsive interaction is absent in corresponding iron(II) and cobalt(II) complexes. In contrast, the enhanced reactivity of a zinc(II)-thiolate complex was attributed to a highly ionic zinc-thiolate bond, which increases the negative charge density on the sulfur atom. nih.gov These findings underscore how the choice of metal ion directly modulates the electronic character and nucleophilicity of the coordinated thiolate sulfur. The magnetic properties of such complexes are also of significant interest, with studies on copper-benzotriazole derivatives investigating the magnetic coupling between metal centers bridged by the ligand. nih.gov

Reactivity of Coordinated Sodium 1H-Benzotriazolethiolate

The coordination of a thiolate to a metal center can significantly modulate its reactivity. Research on well-characterized metal(II)-thiolate complexes supported by a tetradentate nitrogen ligand provides a clear example of this. These complexes react with benzyl (B1604629) bromide in a process that follows a second-order rate law, producing a thioether and the corresponding metal(II)-bromide complex. nih.gov

A notable finding from this research is the significant difference in reaction rates depending on the metal ion. The rate constants for the nickel(II) and zinc(II) complexes are approximately ten times larger than those for the iron(II) and cobalt(II) analogues. nih.gov An Eyring analysis of the temperature dependence of the rate constants for the Co(II) and Ni(II) complexes revealed comparable activation parameters, suggesting that the substantial rate difference is not due to a change in the reaction mechanism but is instead rooted in the electronic structure differences described previously. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Metal-Thiolate Complexes with Benzyl Bromide

| Metal Ion (M) in Complex | Rate Constant (k₂) | Relative Rate | Reference |

|---|---|---|---|

| Fe(II) | Slower | ~1x | nih.gov |

| Co(II) | Slower | ~1x | nih.gov |

| Ni(II) | Faster | ~10x | nih.gov |

Role in Homogeneous and Heterogeneous Catalysis (Mechanism-focused)

Coordination complexes featuring benzotriazole-based ligands have emerged as effective catalysts, particularly in the field of "click chemistry." A diagnostic study focusing on copper(II)-benzotriazole compounds demonstrated their activity in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which produces 1,4-disubstituted 1,2,3-triazoles. rsc.org

A key mechanistic insight from this work is that the optimal Cu(II) precatalyst can initiate the reaction to achieve high yields without the need for an external reducing agent. rsc.org This suggests that the ligand environment facilitates an in-situ reduction of Cu(II) to the catalytically active Cu(I) species, a crucial step for the catalytic cycle to proceed. The study aimed to elucidate the behavior of the catalytic system by systematically varying parameters such as the specific benzotriazole ligand and the coordination geometry of the metal. This approach helps to understand how the ligand framework can be tuned to optimize catalytic performance, providing a foundation for designing more efficient catalysts based on the metal-benzotriazolethiolate motif for a range of organic transformations. rsc.org

Supramolecular Assemblies Involving Metal-Benzotriazolethiolate Motifs

The directional bonding capabilities and structural versatility of metal-benzotriazolethiolate units make them excellent building blocks for the construction of complex supramolecular assemblies. researchgate.netnih.gov These architectures are formed through a "bottom-up" approach where molecular components self-assemble into larger, ordered structures. nih.gov

In these systems, the metal-ligand coordination bond provides the primary directional interaction, while weaker forces such as hydrogen bonding and π-π stacking involving the benzotriazole rings help to stabilize and organize the final structure. researchgate.net This has led to the creation of diverse inorganic-organic hybrid materials. researchgate.net The combination of metal nodes and multidentate organic linkers can result in discrete, closed structures like cages and capsules or extended, infinite structures such as coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov

Recent advances have seen the use of pre-formed metal clusters as nodes in these assemblies. nih.gov Integrating metal clusters as vertices with flexible ligands can lead to the formation of large, cavity-containing structures that can mimic the dynamic functions of biological systems like proteins. nih.gov The modularity of these self-assembly processes allows for the incorporation of specific functionalities, paving the way for advanced materials with applications in areas such as sensing, storage, and catalysis. nih.gov

Surface Chemistry and Interfacial Phenomena of Sodium 1h Benzotriazolethiolate

Adsorption Mechanisms on Metallic Substrates

The adsorption of Sodium 1H-benzotriazolethiolate onto metallic substrates is a complex process governed by the interplay of physical and chemical forces. The deprotonated thiol group (thiolate) readily forms a strong bond with many metals, while the benzotriazole (B28993) ring can also interact with the surface. This dual interaction capability is central to its effectiveness. On copper, it is proposed that the molecule can interact through the formation of copper metal complexes via the nitrogen atoms or by direct adsorption to the surface. mdpi.com

The interaction between an adsorbate and a surface can be broadly categorized into two types: chemisorption and physisorption. These processes are distinguished by the nature and strength of the forces involved. catalysis.blog

Physisorption is a process where molecules adhere to a surface through weak, long-range van der Waals forces. catalysis.blogbyjus.com This type of adsorption is generally reversible, not highly specific, and involves low enthalpy changes, typically in the range of 20-40 kJ/mol. byjus.comallen.in Physisorption is favored at lower temperatures and can lead to the formation of multiple layers of adsorbed molecules. byjus.comallen.in

Chemisorption involves the formation of a chemical bond, often covalent, between the adsorbate and the surface. byjus.comallen.in This interaction is much stronger and more specific than physisorption, with typical enthalpy changes ranging from 80 to 240 kJ/mol. byjus.comallen.in Due to the formation of a strong bond, chemisorption is often irreversible and requires higher activation energy. catalysis.blogallen.in It results in the formation of a single molecular layer (monolayer). allen.in

In the case of 1H-benzotriazole (BTA), the parent molecule of the thiolate, its adsorption on copper surfaces is dominated by a chemisorption mechanism. researchgate.net Density functional theory (DFT) calculations have shown that BTA can either chemisorb, typically in an upright orientation, or physisorb with the molecular plane nearly parallel to the surface. rsc.org The deprotonated form, the benzotriazole anion (BTA⁻), which is analogous to the thiolate, bonds much more strongly than the neutral molecule. researchgate.net

Table 1: Comparison of Physisorption and Chemisorption

| Feature | Physisorption | Chemisorption |

|---|---|---|

| Nature of Forces | Weak van der Waals forces byjus.com | Chemical bond formation (e.g., covalent) allen.in |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) byjus.comallen.in | High (80-240 kJ/mol) byjus.comallen.in |

| Reversibility | Reversible byjus.comallen.in | Irreversible byjus.comallen.in |

| Specificity | Not specific byjus.com | Highly specific allen.in |

| Temperature Dependence | Favors low temperatures byjus.comallen.in | Favors high temperatures byjus.comallen.in |

| Layer Formation | Multilayer adsorption is possible allen.in | Forms a unimolecular layer allen.in |

| Activation Energy | No appreciable activation energy allen.in | High activation energy may be involved allen.in |

Influence of Surface Crystallography on Adsorption

The atomic arrangement of a metallic surface, known as its crystallographic orientation, significantly influences the adsorption behavior of molecules. Different crystal planes (e.g., (111), (100), (110)) present distinct densities of atoms and electronic properties, which affect the strength and geometry of the adsorbate-substrate bond.

For benzotriazole on copper, DFT studies reveal a clear dependence of adsorption energy on the surface plane. The magnitude of the chemisorption energy increases when moving from the densely packed Cu(111) surface to the more open Cu(100) and Cu(110) surfaces. rsc.org In contrast, the physisorption energy is found to be relatively similar across all three low-index planes. rsc.org The reactivity of the Cu(110) surface is notable, as it can lead to a very stable parallel adsorption structure that is described as a combined chemisorption and physisorption mode. rsc.org

Experimental studies using techniques like Scanning Electrochemical Cell Microscopy (SECCM) combined with Electron Backscatter Diffraction (EBSD) confirm this grain-dependent action for benzotriazole derivatives on polycrystalline copper. acs.org For instance, the inhibition efficiency against copper dissolution was found to be less effective on grains oriented towards the {111} plane compared to those near {001} and {011}. acs.org This difference is attributed to the distinct supramolecular structures the inhibitor forms on different crystal facets. On the Cu(011) plane, the inhibitor has been observed to adopt both parallel and perpendicular orientations, whereas the perpendicular orientation is more common on the Cu(111) plane. acs.org

Table 2: Calculated Adsorption Energies of Benzotriazole on Copper Surfaces

| Copper Surface | Chemisorption Energy (eV) | Physisorption Energy (eV) |

|---|---|---|

| Cu(111) | -0.60 rsc.org | ~ -0.7 rsc.org |

| Cu(100) | -0.73 rsc.org | ~ -0.7 rsc.org |

| Cu(110) | -0.92 rsc.org | ~ -0.7 rsc.org |

Data extrapolated to zero coverage from Density Functional Theory (DFT) calculations.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

This compound, like other thiols, can spontaneously form highly ordered, single-molecule-thick films on suitable substrates, known as self-assembled monolayers (SAMs). uh.eduutexas.edu The formation is primarily driven by the strong, specific chemical affinity between the sulfur headgroup of the thiolate and the substrate, most notably gold, silver, and copper. uh.edursc.org Van der Waals interactions between the molecular backbones (the benzotriazole rings) provide additional stability and drive the organization of the film. uh.edu

The resulting SAMs can create a dense and stable barrier layer, effectively insulating the underlying metal from corrosive environments. rsc.org Characterization of these monolayers is performed using a suite of surface-sensitive techniques, including electrochemical methods like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), as well as spectroscopic and microscopic methods such as X-ray photoelectron spectroscopy (XPS), infrared reflection-absorption spectroscopy (IRRAS), and scanning tunneling microscopy (STM). rsc.orgrsc.orgmdpi.com

The functional properties of a SAM are critically dependent on the orientation of the constituent molecules and their packing density. For molecules like 1H-benzotriazolethiolate, the orientation determines how the functional part of the molecule (the benzotriazole ring) is presented at the interface. Studies on the parent molecule, BTA, show that it tends to orient perpendicularly to copper surfaces. mdpi.com A similar perpendicular orientation is observed for 1,4-benzenedimethanethiol (B89542) on gold, where one thiol group binds to the surface, leaving the molecular plane upright. pradeepresearch.org

Packing density refers to the number of molecules per unit area. A high packing density, often associated with a well-ordered, quasi-crystalline structure, generally leads to more robust and effective barrier films. uh.edunist.gov The packing density is influenced by several factors, including the size and shape of the molecule, the nature of the headgroup, and the conditions of deposition. nist.govresearchgate.net For instance, using adsorbates with multiple anchoring thiol groups (dithiols or trithiols) can systematically control and reduce the packing density of the alkyl chains they carry. researchgate.net The presence of bulky groups can disrupt order, while intermolecular forces like hydrogen bonding or dipole-dipole interactions can enhance it. utexas.edu

The formation of thiol-based SAMs is a dynamic process that typically occurs in distinct kinetic stages. The initial adsorption is very rapid, often occurring within minutes, and is governed by the chemical reaction between the thiol headgroup and the metal substrate. uh.eduresearchgate.net This is followed by a slower reorganization step, which can take several hours, where the adsorbed molecules rearrange on the surface to maximize intermolecular interactions and form a more ordered, densely packed film. researchgate.net

Interactions with Semiconductor and Oxide Surfaces

The adsorption behavior of this compound is not limited to metallic surfaces. Its interactions with semiconductor and metal oxide surfaces are also of significant interest for applications in electronics and passivation.

On oxide surfaces, particularly copper(I) oxide (Cu₂O), which naturally forms on copper in many environments, benzotriazole has been shown to bond effectively. researchgate.net DFT modeling reveals that the molecule binds to the copper sites of the Cu₂O surface through the nitrogen atoms of its triazole group. researchgate.netresearchgate.net The binding is significantly stronger on coordinatively unsaturated copper sites (CUS) on the oxide surface than on coordinatively saturated sites or even on metallic copper. researchgate.net This strong interaction with the oxide layer is crucial for its role as a corrosion inhibitor, as it can stabilize the passive film.

Regarding semiconductor surfaces, studies on related systems provide insight into potential interactions. For example, the chemisorption of sodium atoms has been investigated on gallium arsenide (GaAs(110)) surfaces. aps.org These calculations show that sodium atoms energetically favor specific adsorption sites and induce charge transfer to the GaAs surface. aps.org While direct studies on the complete this compound molecule on semiconductors are limited, the established reactivity of both the sodium counter-ion and the thiol-benzotriazole moiety suggests a high potential for chemisorption and surface modification of various semiconductor materials.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-benzotriazole (BTA) |

| Copper(I) oxide (Cu₂O) |

| Gallium Arsenide (GaAs) |

| 1,4-benzenedimethanethiol |

| 6-mercaptopurine (6MP) |

| 1-decanethiol (DT) |

| 11-mercaptoundecanoic acid (MUA) |

| Phenyltrichlorosilane |

| Benzyltrichlorosilane |

| Phenethyltrichlorosilane |

| Butyltrichlorosilane |

| Butyldimethylchlorosilane |

| Octadecyltrichlorosilane |

Mechanisms of Interfacial Film Formation.rsc.org

The formation of a protective interfacial film by this compound on metal surfaces, particularly copper, is a complex process involving multiple steps, including adsorption, deprotonation, and the formation of a polymeric complex. This film is crucial for the compound's well-established corrosion-inhibiting properties.

The initial step involves the adsorption of the benzotriazolethiolate molecule onto the metal surface. It is widely accepted that for effective inhibition, the molecule must first adsorb onto the surface. In the case of this compound, the molecule exists in its deprotonated (thiolate) form in solution. This anionic form, 1H-benzotriazolethiolate, then interacts with the metal surface.

On copper surfaces, the interaction leads to the formation of a Cu(I)-benzotriazolethiolate complex. researchgate.net X-ray Photoelectron Spectroscopy (XPS) studies on related benzotriazole (BTA) films have consistently shown the presence of copper in the Cu(I) oxidation state within the protective layer. iaea.org This indicates a chemical reaction between the thiolate and the copper surface, which may involve the copper atoms of the substrate or copper ions present at the interface. The formation of this complex is a key step in the creation of a stable and protective film.

The resulting film is often described as a polymeric structure, denoted as [Cu(I)-BTA]n for benzotriazole. rsc.orgmdpi.com This polymeric nature is believed to contribute significantly to the film's stability and barrier properties. The film is composed of chains of copper ions bridged by the benzotriazolethiolate ligands. The molecule can coordinate with the copper ions through both the nitrogen atoms of the triazole ring and the sulfur atom of the thiolate group, acting as a multidentate ligand. This multidentate binding contributes to the formation of a dense and stable protective layer.

The film thickness can increase with exposure time, reaching several nanometers. iaea.org Studies on the related compound 2-mercaptobenzothiazole (B37678) (MBT) have shown that the protective film thickness can reach 8-9 nm after 12 hours of immersion. iaea.org The orientation of the molecules within the film is also a critical factor. It has been suggested that the benzotriazole molecules stand vertically or nearly so to the copper surface, allowing for the formation of a compact film. rsc.org

The mechanism of film formation can be summarized in the following key steps:

Adsorption: The 1H-benzotriazolethiolate anion adsorbs onto the metal surface.

Complexation: The adsorbed thiolate reacts with surface copper atoms or ions to form a Cu(I)-benzotriazolethiolate complex.

Polymerization: The individual complexes link together to form a polymeric [Cu(I)-benzotriazolethiolate]n film.

Growth: The film grows in thickness over time, enhancing its protective properties.

The presence of an oxide layer on the copper surface is not a prerequisite for the adsorption and film formation of benzotriazole and its derivatives. rsc.org Studies have shown that these molecules can adsorb onto both clean and oxidized copper surfaces, forming a protective layer.

Table 1: Key Research Findings on Interfacial Film Formation of Benzotriazole and Related Compounds on Copper

| Research Finding | Investigated Compound | Analytical Technique(s) | Reference |

| Formation of a polymeric Cu(I)-BTA complex on the copper surface. | Benzotriazole (BTA) | X-ray Photoelectron Spectroscopy (XPS) | iaea.org |

| The protective film is composed of a Cu(I) species. | Benzotriazole (BTA) | X-ray Photoelectron Spectroscopy (XPS) | iaea.org |

| Film thickness can increase with immersion time. | 2-Mercaptobenzothiazole (MBT) | X-ray Photoelectron Spectroscopy (XPS) | iaea.org |

| Adsorption is not dependent on a pre-existing oxide layer. | Benzotriazole (BTA) | Photoemission Spectroscopy | rsc.org |

| The film consists of monomeric, dimeric, and polymeric forms. | Benzotriazole (BTA) | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | rsc.org |

| The molecule likely stands vertically on the surface. | Benzotriazole (BTA) | Photoemission Spectroscopy | rsc.org |

Theoretical Models of Surface Adsorption and Interfacial Structure.youtube.comresearchgate.net

Theoretical models, primarily based on Density Functional Theory (DFT), have provided significant insights into the adsorption of this compound and related molecules on metal surfaces. These models help to elucidate the preferred adsorption geometries, binding energies, and the nature of the chemical bonds formed between the molecule and the surface, which are difficult to determine experimentally.

For the closely related molecule benzotriazole (BTA), DFT calculations have been extensively used to study its interaction with copper surfaces. These studies have shown that BTA can adsorb on copper in both physisorbed and chemisorbed states. acs.org In the chemisorbed state, the molecule interacts with the surface through the nitrogen atoms of the triazole ring. researchgate.net The deprotonated form of BTA, which is analogous to the 1H-benzotriazolethiolate anion, has been found to bind more strongly to the copper surface than the neutral molecule.

DFT calculations have explored the adsorption of BTA on different crystallographic orientations of copper, such as Cu(111), Cu(100), and Cu(110). The adsorption energy is found to be dependent on the surface facet, with more open surfaces generally exhibiting stronger binding. acs.org For example, zero-coverage chemisorption energies for BTA have been calculated to be -0.60 eV on Cu(111), -0.73 eV on Cu(100), and -0.92 eV on Cu(110). acs.org

The orientation of the adsorbed molecule is a key aspect investigated by theoretical models. Both upright and parallel adsorption geometries have been considered. acs.org In the upright orientation, the molecule binds to the surface through the nitrogen atoms, with the benzene (B151609) ring oriented away from the surface. In the parallel orientation, the aromatic ring interacts with the surface via π-d hybridization. For BTA on Cu(110), a particularly stable parallel adsorption structure with an adsorption energy of -1.3 eV has been reported. acs.org

Theoretical models have also been employed to study the effect of surface defects, such as vacancies and impurities, on the adsorption of BTA. These studies suggest that BTA tends to adsorb more strongly at defect sites. researchgate.net This has important implications for the corrosion inhibition mechanism, as these sites are often the initiation points for corrosion.

In the case of molecules containing a thiol group, such as 2-mercaptobenzothiazole (MBT), DFT studies have shown that the molecule can adsorb through the exocyclic sulfur atom and the nitrogen atom of the heterocyclic ring. researchgate.net The deprotonated (thiolate) form of MBT is found to adsorb more strongly than the neutral molecule. researchgate.net This is highly relevant for understanding the adsorption of this compound, which exists as a thiolate.

The theoretical models are often complemented by experimental techniques like Surface-Enhanced Raman Spectroscopy (SERS) to validate the predicted adsorption geometries and vibrational frequencies. For instance, the calculated vibrational frequencies for BTA adsorbed on a Cu2O surface are in good agreement with experimental Raman data.

Table 2: Theoretical Research Findings for Benzotriazole and Related Compounds on Copper Surfaces

| Research Finding | Investigated Compound | Theoretical Method | Calculated Value(s) | Substrate | Reference |

| Chemisorption Energy (zero coverage) | Benzotriazole (BTA) | DFT | -0.60 eV | Cu(111) | acs.org |

| Chemisorption Energy (zero coverage) | Benzotriazole (BTA) | DFT | -0.73 eV | Cu(100) | acs.org |

| Chemisorption Energy (zero coverage) | Benzotriazole (BTA) | DFT | -0.92 eV | Cu(110) | acs.org |

| Parallel Adsorption Energy | Benzotriazole (BTA) | DFT | -1.3 eV | Cu(110) | acs.org |

| Strong Chemisorption Energy | Benzotriazole (BTAH) | DFT | 1.2 - 1.5 eV | Cu2O(111) | |

| Adsorption Energy | 2-Mercaptobenzothiazole (MBT) | DFT | ~1.2 eV | Cu(111) | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials, offering a good balance between accuracy and computational cost. For Sodium 1H-benzotriazolethiolate, DFT calculations have been instrumental in understanding its fundamental chemical characteristics.

Prediction of Molecular Geometry and Vibrational Frequencies

DFT calculations are highly effective in predicting the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. For the 1H-benzotriazolethiolate anion, theoretical calculations have been used to determine the optimized molecular structure. These studies often involve various levels of theory and basis sets to achieve results that are in close agreement with experimental data, where available.

The vibrational frequencies of this compound can also be computed using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational dynamics.

Table 1: Selected Predicted Vibrational Frequencies for 1H-benzotriazolethiolate Anion

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(S-H) | ~2500-2600 | Thiol S-H stretch (in the protonated form) |

| ν(C=C) | ~1500-1600 | Benzene (B151609) ring C=C stretching |

| ν(C-N) | ~1300-1400 | C-N stretching in the triazole ring |

| ν(N=N) | ~1200-1300 | N=N stretching in the triazole ring |

| γ(C-H) | ~700-900 | Out-of-plane C-H bending |

Note: These are representative values and the exact frequencies can vary depending on the specific DFT functional and basis set used in the calculation.

Analysis of Frontier Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For 1H-benzotriazolethiolate, DFT calculations have been used to map the distribution of the HOMO and LUMO. The HOMO is typically localized on the sulfur atom and the triazole ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the benzene and triazole rings, suggesting these areas are susceptible to nucleophilic attack.

Various reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, have been calculated to provide a quantitative measure of the reactivity of different atomic sites within the molecule. This information is particularly valuable in understanding its mechanism of action as a corrosion inhibitor, where it interacts with metal surfaces.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Interfacial Dynamics

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing a large number of molecules over time. MD simulations have been employed to investigate the behavior of this compound in aqueous solutions and its interactions at interfaces, such as a metal surface in contact with a corrosive environment.

These simulations can reveal details about the solvation of the 1H-benzotriazolethiolate anion by water molecules, including the structure of the hydration shell and the dynamics of water exchange. At interfaces, MD simulations can model the adsorption process of the inhibitor onto a metal surface, showing the preferred orientation of the molecule and the nature of its binding. This provides a dynamic picture of how the protective film is formed.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are used to investigate the detailed mechanisms of chemical reactions involving this compound. This includes the study of reaction pathways, the identification of intermediate species, and the calculation of the energies of transition states.

For instance, in the context of its role as a corrosion inhibitor, quantum chemical studies can elucidate the mechanism of its interaction with metal ions and surfaces. These calculations can help to understand the nature of the chemical bonds formed between the inhibitor and the metal, and the energy barriers associated with these processes. This information is critical for designing more effective corrosion inhibitors.

Force Field Development and Parameterization for Molecular Simulations

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters that define the potential energy of a system of atoms or molecules. For complex molecules like this compound, standard force fields may not be adequate.

Therefore, a significant area of research involves the development and parameterization of specific force fields for this molecule. This process typically involves using quantum mechanical calculations (often DFT) to derive key parameters, such as partial atomic charges and torsional potentials. The resulting force field is then validated by comparing the results of MD simulations with experimental data. While new force field parameters have been developed for some surfactants like sodium dodecyl sulfate, specific parameterization for this compound remains a focused area of study. nih.gov

Computational Modeling of Adsorption and Interfacial Interactions

Computational modeling, combining both quantum mechanical and molecular mechanics methods, is extensively used to study the adsorption of 1H-benzotriazolethiolate on various surfaces, particularly metals like copper and iron. These models can predict the adsorption energy, the optimal adsorption geometry, and the electronic interactions between the inhibitor molecule and the metal surface.

These studies have shown that the 1H-benzotriazolethiolate anion can adsorb on metal surfaces through the formation of coordinate bonds between the nitrogen and sulfur atoms of the triazole ring and the metal atoms. The orientation of the adsorbed molecule, whether it lies flat on the surface or is tilted, can also be determined. This detailed understanding of the adsorption process is crucial for explaining its effectiveness as a corrosion inhibitor.

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-benzotriazolethiolate |

| Sodium chloride |

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental to predicting the electronic properties of molecular systems.

In the context of molecules structurally similar to 1H-benzotriazolethiolate, ab initio calculations are employed to determine optimized geometries, vibrational frequencies, and various electronic parameters. For instance, studies on 2-mercaptobenzothiazole (B37678), a related thiol-containing heterocyclic compound, have utilized ab initio Hartree-Fock calculations alongside DFT to analyze its molecular structure and infrared spectra. nih.gov Such analyses provide a detailed picture of the molecule's ground state and vibrational modes. nih.gov

DFT has become a particularly popular ab initio method due to its balance of accuracy and computational cost. It is used to investigate the electronic structure of complex organic molecules, including various triazole derivatives. nih.govuzhnu.edu.ua These studies often involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For example, in a computational study of 1H-benzotriazole-1-carboximidamides, DFT calculations were used to analyze the energy profile of the reaction mechanism. sci-hub.se The study highlighted how the interaction between the HOMO and LUMO can explain the reaction pathways and the stability of the resulting compounds. sci-hub.se The table below presents theoretical data for related benzotriazole (B28993) derivatives, illustrating the type of electronic property information that can be obtained through DFT calculations.

| Compound | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|---|

| 1H-benzotriazole-1-carboximidamide Derivative | BP86 | TZVP | -6.21 | -1.89 | 4.32 | 3.45 |

| Substituted Thiazole (B1198619) Azo Dye C | B3LYP | 6-311++G** | -5.78 | -3.54 | 2.24 | Not Reported |

This table is generated for illustrative purposes based on data from similar compounds to demonstrate the output of computational studies. sci-hub.semdpi.com

Semi-Empirical Methods

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and obtain some parameters from experimental data to simplify the calculations. wikipedia.org These methods are significantly faster than their ab initio counterparts, making them suitable for treating very large molecules where full ab initio calculations would be computationally prohibitive. wikipedia.org Common semi-empirical methods include AM1, PM3, and PM6. nih.gov

The core principle of these methods is the simplification or omission of certain complex integrals that appear in ab initio calculations, particularly the two-electron repulsion integrals. youtube.com To compensate for these approximations, the methods are parameterized to reproduce experimental data or results from higher-level ab initio calculations for a set of reference molecules. wikipedia.org

While their speed is a major advantage, the accuracy of semi-empirical methods can be variable. Their reliability is highest when the molecule under investigation is structurally similar to the molecules included in the parameterization dataset. nih.gov For qualitative analysis of electronic properties, such as understanding molecular orbital shapes and relative energy levels, semi-empirical methods can be very useful. youtube.com However, for quantitative predictions of properties like reaction energies and activation barriers, they are generally less accurate than well-benchmarked DFT or other ab initio methods. nih.gov

Mechanistic Investigations and Fundamental Contributions to Chemical Science

Elucidation of Electron Transfer Pathways

The electron transfer properties of the 1H-benzotriazolethiolate moiety are central to its function as a highly effective corrosion inhibitor, particularly for copper and its alloys. nih.govzenodo.org Density Functional Theory (DFT) calculations and experimental surface science studies have provided significant insights into the electron transfer pathways at the molecule-metal interface.

When 2-mercaptobenzothiazole (B37678) (MBT) adsorbs on a copper surface, a charge transfer occurs, leading to the formation of a protective film. researchgate.netnjtech.edu.cn The molecule can adsorb in different forms, with the thione tautomer being more stable on the copper surface than the thiol form. researchgate.netnjtech.edu.cn The interaction primarily involves the exocyclic sulfur atom and the nitrogen atom of the thiazole (B1198619) ring with the copper surface atoms. researchgate.net DFT studies have shown that in the thione form, the molecule can bind to the copper surface through both the exocyclic sulfur and the nitrogen atom, facilitating strong electronic coupling. researchgate.netnjtech.edu.cn This interaction involves the donation of electrons from the sulfur and nitrogen atoms to the vacant d-orbitals of copper, and back-donation from the copper d-orbitals to the antibonding orbitals of the molecule. This two-way electron exchange strengthens the adsorption and forms a stable complex. rsc.org

The formation of a Cu(I)-MBT complex has been identified as a key step in the corrosion inhibition mechanism. nih.gov This complex acts as a physical barrier, but more importantly, it modifies the electronic properties of the copper surface, hindering the electrochemical reactions that lead to corrosion. The electron transfer between the MBT molecule and the copper surface passivates the metal, reducing its susceptibility to oxidation. nih.gov Studies using a cobalt phthalocyanine (B1677752) modified carbon-paste electrode have also demonstrated the electrocatalytic oxidation of MBT, indicating its ability to participate in electron transfer reactions. researchgate.net The fast rate of electron transfer at the modified electrode surface results in a near-Nernstian behavior, making it a suitable potentiometric sensor. researchgate.net

Studies on Proton Transfer Dynamics

The proton transfer dynamics of 1H-benzotriazolethiolate are intrinsically linked to its tautomeric equilibrium between the thiol and thione forms. wikipedia.orgresearchgate.net In solution and in the solid state, the thione form, where the proton resides on a nitrogen atom of the benzotriazole (B28993) ring, is energetically more favorable than the thiol form. wikipedia.org Theoretical calculations indicate that the thione tautomer is more stable by approximately 39 kJ/mol. wikipedia.org

The protonated state of the molecule is crucial for its interaction with surfaces and its solubility. The compound is insoluble in water but dissolves in alkaline solutions, which reflects the deprotonation of the N-H group to form the thiolate anion. wikipedia.org The deprotonated species is the predominant form at a pH greater than 7. wikipedia.org This proton transfer is a key aspect of its function in various applications. For instance, in corrosion inhibition, the deprotonation of the molecule can lead to acidification of the local environment at the metal surface. researchgate.net

Quantum chemical calculations have been employed to study the protonation and deprotonation processes. DFT studies on related systems like 4-amino-2-mercaptobenzimidazole have determined the dissociation energies of N-H and S-H bonds and the enthalpy of deprotonization, providing a quantitative understanding of the proton transfer energetics. researchcommons.org While specific kinetic data for the proton transfer of Sodium 1H-benzotriazolethiolate is not extensively reported, the tautomeric equilibrium suggests a dynamic process. The presence of chemisorbed oxygen and hydroxyl species on metal surfaces has been shown to promote the deprotonation of similar azole molecules, indicating that the environment can significantly influence the proton transfer dynamics. researchgate.net

Kinetic and Thermodynamic Analyses of Reaction Systems

Kinetic and thermodynamic studies have been crucial in understanding the behavior of 1H-benzotriazolethiolate and its derivatives in various chemical systems, from industrial processes to analytical applications.

One of the most studied areas is its role as an accelerator in the sulfur vulcanization of rubber. zendy.ioresearchgate.netkglmeridian.comcmu.edu Kinetic studies have shown that the disappearance of sulfur during vulcanization follows first-order kinetics. zendy.io The activation energy for this process, when accelerated by MBT, has been determined to be 28.8 kcal/mol. zendy.io The disappearance of MBT itself is also a first-order reaction, though with a lower activation energy. zendy.io These studies support a mechanism where the accelerator participates in the opening of the sulfur ring. zendy.io The reaction between MBT and elemental sulfur has been investigated, with the kinetics of hydrogen sulfide (B99878) liberation being measured to understand the initial steps of the vulcanization process. kglmeridian.com

The thermodynamics of the adsorption of MBT on various surfaces have also been a focus of research. The adsorption on microcrystalline gold and silver surfaces has been found to follow the Langmuir isotherm. researchgate.net The Gibbs free energy of adsorption (ΔG_ads) for MBT on silver and gold has been calculated to be -1.38 kcal/mol and -1.94 kcal/mol, respectively, indicating a physisorption process. researchgate.net Adsorption studies on organo-bentonite have shown that the process is well-described by a pseudo-second-order kinetic model and the Langmuir adsorption isotherm, with a maximum adsorption capacity of 33.61 mg/g. researchgate.netnih.gov The dissolution of MBT in various organic solvents has been studied to determine thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of mixing, which indicated that the dissolution process is spontaneous and favorable. researchgate.net

| Parameter | Value | System | Reference |

| Activation Energy (Sulfur Disappearance) | 28.8 kcal/mol | Rubber Vulcanization with MBT | zendy.io |

| ΔG_ads | -1.38 kcal/mol | MBT on Silver | researchgate.net |

| ΔG_ads | -1.94 kcal/mol | MBT on Gold | researchgate.net |

| Maximum Adsorption Capacity | 33.61 mg/g | MBT on Organo-bentonite | researchgate.netnih.gov |

Investigation of Self-Assembly Processes at Molecular Level

The ability of 1H-benzotriazolethiolate and its derivatives to form self-assembled monolayers (SAMs) on various substrates is a key feature that underpins many of its applications, especially in corrosion protection and surface modification. nih.govresearchgate.netrsc.orgcapes.gov.br These self-assembly processes have been investigated using a variety of surface-sensitive techniques and theoretical modeling.

On copper surfaces, 2-mercaptobenzothiazole (MBT) forms a protective film that is believed to be a complex polymeric layer of [Cu(I)MBT]n. researchgate.net Studies on Cu(111) surfaces have revealed that at low exposures, MBT can partially decompose to form structures of adsorbed atomic sulfur. zenodo.org At higher concentrations, a full, non-ordered monolayer of flat-lying MBT molecules is formed. zenodo.org The presence of a pre-oxidized copper surface can lead to the formation of more compact and homogeneous molecular films. zenodo.org The thermal stability of these films has also been investigated, showing that at temperatures above 100°C, the MBT decomposes, leaving a surface covered with atomic sulfur. zenodo.org

On gold surfaces, MBT forms a closely packed monolayer. researchgate.net The charge on this monolayer can vary with the pH of the solution, exhibiting an "opening and closing" behavior. researchgate.net The adsorption kinetics on gold and silver have been shown to fit the Langmuir isotherm. researchgate.net The self-assembly is driven by the interaction of the sulfur and nitrogen atoms with the metal surface. researchgate.netresearchgate.net DFT calculations have shown that for the thione form of MBT, strong covalent bonding occurs between the exocyclic sulfur atom and under-coordinated copper sites, with additional hydrogen bonding between the N-H group and surface oxygen atoms on oxidized surfaces. zenodo.org The thiolate form binds even more strongly through a second covalent bond between the nitrogen atom and a saturated copper site. zenodo.org

The self-assembly of MBT derivatives has also been explored. For example, 2-(octadecylthio)benzothiazole (B2778769) forms a self-assembled monolayer on copper that provides excellent corrosion protection. capes.gov.br

Role in Facilitating Specific Chemical Transformations

This compound and its parent compound, 2-mercaptobenzothiazole (MBT), play a significant role in facilitating a variety of chemical transformations, acting as reagents, intermediates, or catalysts.

A primary role is as an accelerator in the sulfur vulcanization of rubber, a process that transforms natural rubber into a more durable material. wikipedia.orgzendy.ioresearchgate.net MBT and its derivatives, such as sulfenamides, act as catalysts that enable the vulcanization process to occur at lower temperatures and with less sulfur, resulting in a stronger product. wikipedia.org The mechanism involves the formation of accelerator-sulfur complexes that are more reactive towards the rubber chains than sulfur alone. researchgate.netcmu.edu

In organic synthesis, MBT derivatives are key components in the modified Julia olefination, a widely used method for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net The benzothiazolyl sulfone is a crucial intermediate in this reaction. MBT is also used as a precursor for the synthesis of other important compounds, including other vulcanization accelerators like 2,2′-dibenzothiazyl disulfide (MBTS) and N-cyclohexylbenzothiazole-2-sulphenamide (CBS). researchgate.net It has also been used in the synthesis of cephalosporin (B10832234) antibiotics. researchgate.net Furthermore, MBT can be used as a reagent in reactions such as the deoxygenation of epoxides and the preparation of alkynes. researchgate.net

The compound also facilitates transformations in materials science. It has been shown to play a dominating role in the synthesis of silver nanoclusters, leading to the formation of a specific, thermodynamically stable Ag16(2-MBT)12 cluster, regardless of the synthetic method used. researchgate.netrsc.org In another application, it has been found to accelerate the process of laser-assisted electroless copper plating by promoting the controlling step of the reaction. rsc.org The reaction of MBT with various electrophiles, such as phenacyl bromide and chloroacetic acid, leads to the formation of new heterocyclic derivatives with potential biological activity. uobabylon.edu.iq

Advanced Research Applications in Materials Science and Engineering Focusing on Fundamental Mechanisms

Integration into Functional Coatings and Thin Films (Mechanism of film formation)

The integration of Sodium 1H-benzotriazolethiolate into functional coatings and thin films primarily relies on the principle of self-assembled monolayers (SAMs). The formation of these highly ordered films is a spontaneous process driven by the strong affinity of the thiolate group for certain metal substrates, most notably gold, copper, and silver.

The mechanism of film formation can be broken down into the following key stages:

Adsorption: When a metal substrate is exposed to a solution containing this compound, the thiolate (-S⁻) group, being a soft base, readily forms a strong covalent bond with the soft acid metal atoms on the surface. This initial adsorption is a rapid process.

Molecular Organization: Following initial adsorption, the benzotriazole (B28993) moieties of the molecules begin to organize themselves through intermolecular forces. These include van der Waals forces and π-π stacking interactions between the aromatic rings. This organization leads to a densely packed, ordered monolayer on the metal surface.

The resulting thin film imparts new functionalities to the substrate, such as corrosion resistance, altered wettability, and a platform for immobilizing other molecules.

| Stage of Film Formation | Driving Force/Interaction | Key Characteristics |

| Adsorption | Covalent bond formation (Metal-Thiolate) | Rapid initial attachment to the metal surface. |

| Molecular Organization | van der Waals forces, π-π stacking | Formation of a densely packed and ordered monolayer. |

| Film Stability | Strong Metal-Sulfur bond, Intermolecular forces | Creation of a robust and durable protective or functional layer. |

Application in Nanomaterial Synthesis and Surface Modification

This compound plays a dual role in the realm of nanomaterials: as a precursor in their synthesis and as a surface modifying agent to impart specific functionalities.

In Nanomaterial Synthesis:

The compound can act as a sulfur source and a capping agent during the synthesis of metal sulfide (B99878) nanoparticles. In a typical wet chemical synthesis, the controlled decomposition of this compound in the presence of metal ions leads to the nucleation and growth of nanoparticles. The benzotriazole group helps to stabilize the growing nanoparticles, preventing their aggregation and controlling their size and shape. The selection of the salt precursor is a critical parameter that can affect the morphology and particle size of the synthesized nanoparticles. researchgate.net

In Surface Modification:

The surface modification of pre-existing nanoparticles with this compound is a widely used strategy to enhance their properties and tailor them for specific applications. The thiolate group serves as an effective anchor to the surface of metallic nanoparticles, particularly gold nanoparticles (AuNPs). nih.govmdpi.com This functionalization can:

Improve Stability: The capping of nanoparticles with a layer of this compound prevents agglomeration, enhancing their colloidal stability.

Introduce Functionality: The exposed benzotriazole group can be used for further chemical modifications, allowing for the attachment of biomolecules, polymers, or other functional ligands.

Control Interfacial Properties: The surface modification alters the hydrophobicity/hydrophilicity of the nanoparticles, influencing their dispersibility in various solvents and their interaction with biological systems.